4-Bromo-3-methoxy-2-naphthamide

Description

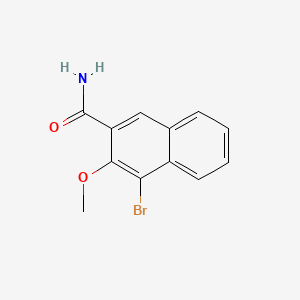

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-11-9(12(14)15)6-7-4-2-3-5-8(7)10(11)13/h2-6H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPPWKIGDYTFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 Bromo 3 Methoxy 2 Naphthamide Analogues

Positional Isomerism Effects on Naphthamide Activity Profiles

Studies on related naphthalene-based compounds, such as naphthalene (B1677914) diimides, have shown that altering the substitution pattern can impact G-quadruplex binding and anti-proliferative activities. nih.gov For instance, interchanging the positions of side-chains on the naphthalene core can lead to analogues with improved potency. nih.gov This principle suggests that isomers of 4-Bromo-3-methoxy-2-naphthamide, where the bromo and methoxy (B1213986) groups are located at different positions on the naphthalene ring, would exhibit distinct activity profiles. The change in position can alter intramolecular interactions, modify the molecule's dipole moment, and present different faces for intermolecular interactions with a receptor. rsc.org

For example, moving the methoxy group from the 3-position to other locations could change its role from a group that sterically influences the adjacent amide to one that primarily affects electronic distribution on the ring.

Table 1: Hypothetical Positional Isomers of Bromo-Methoxy-Naphthamide and Their Potential Activity Impact

| Compound | Substitution Pattern | Potential Impact on Activity |

|---|---|---|

| This compound | Bromo at C4, Methoxy at C3 | Serves as the reference compound for SAR studies. |

| 1-Bromo-3-methoxy-2-naphthamide | Bromo at C1, Methoxy at C3 | Altered steric and electronic environment around the amide group may affect binding. |

| 6-Bromo-7-methoxy-2-naphthamide | Substituents on the alternate ring | Significantly different molecular shape and polarity, likely interacting with different targets or with the same target in a different mode. |

Impact of Halogen Substitution (Bromine) on Biological Interactions

The introduction of a halogen atom, such as bromine, is a widely used strategy in medicinal chemistry to modulate the properties of a lead compound. ump.edu.pl The bromine atom in this compound contributes significantly to its interaction profile through both its physical size and its electronic characteristics.

The bromine atom possesses a unique combination of properties. Sterically, it is a relatively large group that can occupy specific pockets within a receptor binding site, potentially enhancing binding affinity and selectivity. researchgate.net Its presence increases the lipophilicity of the molecule, which can facilitate passage through biological membranes. researchgate.net

A critical interaction involving bromine in a biological context is the halogen bond (XB). acs.org This is a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with a Lewis base such as a carbonyl oxygen, an amine, or an aromatic ring on a protein or other biological macromolecule. acs.orgsciencedaily.com This interaction is directional and can be surprisingly strong, contributing significantly to the stability of a ligand-receptor complex. nih.gov

The presence of the bromine atom at the 4-position of the naphthamide allows it to form such halogen bonds with suitable acceptor groups in a binding pocket, potentially anchoring the ligand in a specific orientation and enhancing its binding affinity. nih.gov The ability to form these directional bonds can be a deciding factor in the potency and selectivity of a drug candidate. researchgate.net

Table 2: Contributions of the Bromine Substituent to Biological Activity

| Property | Description | Consequence for Biological Interaction |

|---|---|---|

| Steric Bulk | Adds significant volume to the ligand. | Can provide a better fit in a hydrophobic pocket, enhancing affinity. researchgate.net |

| Lipophilicity | Increases the hydrophobic character of the molecule. | May improve cell membrane permeability. researchgate.net |

| Polarizability | The electron cloud is easily distorted. | Allows for induced-fit interactions and strengthens van der Waals forces. |

| Halogen Bonding | Acts as a directional Lewis acid (σ-hole). | Forms specific, stabilizing bonds with Lewis bases (e.g., C=O, N) in the receptor, increasing affinity and selectivity. acs.orgsciencedaily.com |

Influence of Methoxy Group Modifications on Naphthamide Derivatives

The methoxy (-OCH₃) group is another prevalent feature in bioactive molecules, capable of exerting a profound influence on molecular recognition and target affinity. nih.gov Its effects are a unique combination of its size, polarity, and hydrogen-bonding capability.

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like -NH or -OH groups) in a receptor site. researchgate.net This ability to participate in hydrogen bonding can help to correctly orient the molecule within the binding pocket, a key aspect of molecular recognition. Furthermore, the methoxy group can influence the conformation of the molecule. In this compound, the methoxy group is adjacent to the naphthamide moiety, potentially influencing the rotational freedom and preferred orientation of the amide side chain through steric hindrance.

Modification of the methoxy group can be a powerful tool to fine-tune binding affinity. Replacing the methoxy group with other substituents allows for a systematic exploration of the binding pocket's requirements.

Replacement with a hydroxyl group (-OH): This would introduce a hydrogen bond donor capability, which could be favorable if the receptor has a hydrogen bond acceptor in the vicinity.

Replacement with a larger alkoxy group (e.g., -OCH₂CH₃): This would probe for additional hydrophobic space in the binding pocket.

Removal of the methoxy group (replacement with -H): This would reveal whether the group is essential for binding or if its removal improves affinity by eliminating an unfavorable steric clash.

Studies on other classes of compounds have shown that methoxy groups can enhance ligand binding and improve pharmacokinetic properties. researchgate.net However, in some cases, their removal or modification can also lead to improved activity, highlighting the context-dependent nature of their contribution. bohrium.com

Table 3: Effects of Modifying the Methoxy Group on Naphthamide Analogues

| Modification at C3 | Potential Effect on Molecular Recognition | Potential Effect on Target Affinity |

|---|---|---|

| -OCH₃ (Methoxy) | Acts as a hydrogen bond acceptor; provides some steric bulk. | Establishes a baseline affinity for the series. |

| -OH (Hydroxy) | Introduces a hydrogen bond donor/acceptor; increases polarity. | May increase or decrease affinity depending on the presence of a complementary group in the receptor. |

| -H (Hydrogen) | Removes the functional group, reducing steric hindrance and eliminating H-bonding at this position. | Can increase affinity if the methoxy group caused a steric clash; will decrease affinity if its H-bond was critical. |

| -OC₂H₅ (Ethoxy) | Increases steric bulk and lipophilicity. | May improve affinity by filling a larger hydrophobic pocket. |

Amide Moiety Variation and its Role in Naphthamide Scaffolds

The amide group is a critical and versatile functional group in medicinal chemistry, and its manipulation within the this compound framework is a key strategy for developing new therapeutic agents. By modifying the amide moiety, researchers can systematically alter the compound's properties to enhance its interaction with biological targets.

The introduction of various substituents on the amide nitrogen (N-substitution) is a fundamental approach to creating structural diversity in the this compound series. This strategy allows for the fine-tuning of a molecule's physicochemical characteristics, such as lipophilicity, steric profile, and hydrogen-bonding capacity, which are all crucial determinants of biological activity. escholarship.orgresearchgate.net

The synthesis of these N-substituted analogues is often achieved by coupling the corresponding acyl chloride with a wide array of primary and secondary amines. escholarship.orgnih.gov This straightforward synthetic route facilitates the generation of large libraries of compounds for biological screening. The substituents can range from simple alkyl and aryl groups to more complex heterocyclic systems. Each new group introduces unique properties to the parent molecule. For example, incorporating aromatic rings can introduce π-π stacking interactions, while heterocyclic moieties can provide additional hydrogen bond donors or acceptors, or act as bioisosteres for other functional groups. brc.hu

Table 1: Impact of N-Substituent Variation on Molecular Properties

| N-Substituent Type | Potential Effects on Physicochemical Properties | Example of Interaction with Biological Target |

|---|---|---|

| Alkyl Chains | Increases lipophilicity, introduces van der Waals interactions. | Can occupy hydrophobic pockets within a protein's active site. |

| Aromatic Rings | Enhances rigidity, potential for π-π stacking and hydrophobic interactions. | Can form favorable interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

| Heterocyclic Rings | Introduces polar interactions, potential for hydrogen bonding and ionic interactions. | Can form specific hydrogen bonds with the protein backbone or polar side chains. |

| Functionalized Groups | Allows for fine-tuning of solubility, polarity, and specific interactions. | A hydroxyl group can act as a hydrogen bond donor, while a carboxylic acid can form salt bridges. |

The amide linker, which connects the naphthyl core to the N-substituent, possesses a degree of rotational flexibility that significantly influences the molecule's three-dimensional shape. mdpi.com While the C-N amide bond has a high rotational barrier due to its partial double-bond character, rotation around the adjacent single bonds (naphthyl-CO and N-substituent) allows the molecule to adopt different conformations. mdpi.comlibretexts.org The spatial arrangement of the N-substituent relative to the naphthyl ring is a critical factor in determining how the molecule presents its pharmacophoric features to a biological target. mdpi.com

Computational methods, such as quantum calculations and variable temperature NMR (VT-NMR), are valuable tools for studying the rotational dynamics and conformational preferences of these amide systems. mdpi.com Such analyses can identify the low-energy, and therefore most populated, conformations in solution. These studies have shown that the rotation of the aryl-CO and C-N bonds can be influenced by both steric and electronic effects of the substituents. mdpi.com Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations, leading to a more rigid and pre-organized structure for receptor binding. mdpi.com

Correlation of Structural Changes with Biological Target Modulation

To systematically understand how structural modifications to the this compound scaffold affect its biological activity, researchers employ computational techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

QSAR is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org This approach is used to predict the activity of novel derivatives and to guide the design of more potent compounds. nih.govbenthamscience.com

In a QSAR study, a set of molecular descriptors, which quantify various physicochemical properties (e.g., hydrophobicity, electronic properties, steric bulk), are calculated for each compound in a series. brieflands.com Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms like gene expression programming (GEP), are then used to develop an equation that relates these descriptors to the observed biological activity. nih.govbenthamscience.combrieflands.com A robust QSAR model can provide valuable insights into which molecular properties are most important for activity. nih.govbenthamscience.com For instance, a model might reveal that increased hydrophobicity at the N-substituent position enhances activity, while bulky groups are detrimental.

Table 2: Hypothetical QSAR Data for a Series of Naphthamide Analogues

| Compound | N-Substituent | Lipophilicity (logP) | Steric Descriptor (Molar Refractivity) | Biological Activity (pIC50) |

|---|---|---|---|---|

| 1 | -H | 2.8 | 1.03 | 5.2 |

| 2 | -CH₃ | 3.3 | 5.65 | 5.8 |

| 3 | -C₂H₅ | 3.8 | 10.30 | 6.1 |

| 4 | -C₆H₅ | 4.7 | 25.36 | 6.9 |

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a series of this compound derivatives would typically include features such as:

A hydrophobic aromatic region (the naphthalene ring)

A hydrogen bond donor (the amide N-H)

A hydrogen bond acceptor (the carbonyl oxygen)

A halogen bond donor (the bromine atom)

A hydrophobic feature corresponding to the N-substituent

This model can be generated either from a set of known active ligands (ligand-based) or from the crystal structure of the target protein with a bound inhibitor (structure-based). Once developed, the pharmacophore model can be used as a 3D query to screen large virtual databases of compounds to identify novel chemical scaffolds that are likely to be active. This virtual screening process can significantly streamline the initial stages of drug discovery. Furthermore, the model can guide the synthetic chemist in designing new analogues that better fit the required pharmacophoric features, potentially leading to compounds with improved potency and selectivity.

Mechanistic Investigations of 4 Bromo 3 Methoxy 2 Naphthamide Interactions with Biological Systems

Ligand-Receptor Binding Kinetics and Thermodynamics for Naphthamide Analogues

The initial step in the action of many drugs involves binding to a specific receptor. Understanding the kinetics and thermodynamics of this binding is crucial for optimizing drug efficacy and selectivity. Naphthamide analogues have been extensively studied for their interaction with dopamine (B1211576) receptors, which are key targets in the treatment of various neurological and psychiatric disorders.

Radioligand Binding Assays for Dopamine Receptors (e.g., D2, D3)

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a receptor. In these assays, a radioactively labeled ligand with known high affinity for the receptor is used. The ability of a test compound, such as a naphthamide analogue, to displace the radioligand from the receptor is measured, and from this, its own binding affinity (often expressed as the equilibrium dissociation constant, Kᵢ) can be determined.

A series of naphthamide analogues based on a 4-bromo-1-methoxy-2-naphthamide core structure were synthesized and evaluated for their binding affinity at dopamine D₂ and D₃ receptors. nih.gov The studies revealed that many of these compounds bind with high affinity to both receptor subtypes, with several demonstrating a degree of selectivity for the D₃ receptor. nih.gov

The structure of the amine moiety and the nature of the N-alkyl substitution were found to be significant determinants of binding affinity and selectivity. nih.gov For instance, increasing the bulkiness of the N-(1-alkyl) substituent was found to either increase affinity at D₃ receptors or decrease it at D₂ receptors. nih.gov One of the most potent analogues identified was (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide, which displayed Kᵢ values of 1.8 nM for D₂ and a very potent 0.2 nM for D₃ receptors. nih.gov The most D₃-selective analogue was (R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide, with Kᵢ values of 62.8 nM for D₂ and 2.4 nM for D₃ receptors. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected 4-Bromo-1-methoxy-2-naphthamide Analogues Data sourced from reference nih.gov.

| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | Selectivity (D₂/D₃) |

|---|---|---|---|

| (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide | 1.8 | 0.2 | 9.0 |

| (R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide | 62.8 | 2.4 | 26.2 |

Allosteric Modulation by Naphthamide Scaffolds

Beyond direct (orthosteric) binding at the primary ligand site, some molecules can bind to a secondary, or allosteric, site on a receptor. These allosteric modulators can fine-tune the receptor's response to its primary (endogenous) ligand, offering a more nuanced approach to therapeutic intervention with potentially fewer side effects. nih.govnih.gov

While research into allosteric modulation by compounds directly related to 4-Bromo-3-methoxy-2-naphthamide at dopamine receptors is not extensively documented, the broader naphthyl scaffold has shown promise in this area. For example, a series of naphthyl-fused 5-membered lactams were identified as positive allosteric modulators (PAMs) of the M1 muscarinic receptor. nih.gov This finding demonstrates that the naphthyl core structure is capable of participating in allosteric interactions, suggesting that naphthamide derivatives could potentially be designed to act as allosteric modulators for other receptors, including dopamine receptors. The development of such modulators is an intriguing strategy for drug development, offering novel therapeutic avenues. nih.gov

Molecular Mechanisms of Action for Naphthamide Compounds

Elucidating the precise molecular mechanisms through which a compound exerts its effects is critical. This involves identifying its biological targets and understanding how it influences cellular pathways.

Target Identification and Validation Strategies

While dopamine receptors are a primary focus, the versatile naphthamide scaffold can be adapted to interact with other biological targets. Target identification strategies often involve screening a library of compounds against a panel of known biological targets or using computational methods to predict potential interactions.

Research has shown that naphthamide derivatives can be potent inhibitors of other key proteins involved in disease processes. For instance, by modifying the core structure, researchers have developed anilinopyrimidine-based naphthamide derivatives that act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). vwr.com Similarly, other studies have rationally designed naphthamide derivatives to be potent, reversible, and competitive inhibitors of human monoamine oxidase (MAO) enzymes, which are important in neurological disorders. nih.gov These examples validate the naphthamide scaffold as a "privileged structure" in medicinal chemistry, capable of being tailored to selectively inhibit different classes of enzymes and receptors.

Biochemical Pathway Modulation by Naphthamide Derivatives

By inhibiting specific targets, naphthamide derivatives can modulate entire biochemical pathways.

Angiogenesis Inhibition: The inhibition of VEGFR-2 by specific naphthamide derivatives directly interferes with the VEGF signaling pathway, a critical process for angiogenesis (the formation of new blood vessels). vwr.com In a cellular assay, one such derivative effectively inhibited angiogenesis in HUVEC tube formation assays, highlighting its potential to disrupt pathological blood vessel growth, a hallmark of cancer. vwr.com

Neurotransmitter Metabolism: The inhibition of monoamine oxidase A (MAO-A) or B (MAO-B) by other naphthamide compounds affects the metabolic breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gov A novel series of naphthamide hybrids exhibited potent inhibitory activity against both MAO-A and MAO-B, suggesting their potential to modulate neurotransmitter levels in the brain for the treatment of conditions like depression and Parkinson's disease. nih.gov

Studies on Efflux Pump Inhibition by Naphthamide Analogues (e.g., Phe-Arg-β-Naphthylamide as a related scaffold)

In bacteria, a major mechanism of antibiotic resistance is the active efflux of drugs from the cell by membrane proteins called efflux pumps. Inhibiting these pumps can restore the efficacy of existing antibiotics. The naphthylamide scaffold is also present in known efflux pump inhibitors (EPIs).

Phe-Arg-β-naphthylamide (PAβN), also known as MC-207,110, is a well-studied, broad-spectrum EPI that shares the β-naphthylamide structural motif. nih.govuni.lu It is one of the most popular inhibitors of the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, which are clinically important in Gram-negative bacteria. nih.gov

Computational and experimental studies have investigated the molecular mechanism of PAβN. It is believed to act as a competitive inhibitor, binding to the efflux pump and reducing the pump's ability to bind and extrude its antibiotic substrates. nih.gov Molecular dynamics simulations suggest PAβN interacts strongly with the distal binding pocket of the AdeB efflux pump in Acinetobacter baumannii, using a hydrophobic microenvironment to lock the pump in a conformation that prevents it from exporting other substrates. nih.gov

Furthermore, some studies have shown that PAβN also has a secondary mechanism of action: it can permeabilize the outer membrane of Gram-negative bacteria. nih.govuni.lu This action further sensitizes the bacteria to antibiotics that would normally be unable to cross this barrier. uni.lu The study of PAβN provides a valuable mechanistic framework for how naphthamide-based compounds could be developed to combat antibiotic resistance.

Enzyme Inhibition Studies with Naphthamide Derivatives

Naphthamide derivatives have emerged as a class of compounds with significant potential for enzyme inhibition, a key mechanism in the development of therapeutic agents. Research has particularly focused on their role as inhibitors of protein kinases, which are crucial regulators of cellular processes.

Kinetic Analysis of Enzyme-Ligand Interactions

Kinetic analysis is a fundamental tool for understanding the potency and mechanism of enzyme inhibitors. For naphthamide derivatives, these studies have primarily centered on their interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels.

Inhibition of VEGFR-2 is a promising strategy in cancer therapy, as it can disrupt the blood supply to tumors. Current time information in Bangalore, IN.nih.gov Studies on various naphthamide derivatives have demonstrated their potent inhibitory activity against VEGFR-2. The half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a key parameter determined from these kinetic analyses.

For instance, a series of novel naphthamides were synthesized and evaluated for their VEGFR-2 inhibitory activity. One of the lead compounds, naphthamide 4a , exhibited a potent VEGFR-2 inhibition with an IC50 value of 1.6 nM. nih.gov Further structural modifications led to the discovery of compound 14c , which showed even higher potency with an IC50 of 1.5 nM against VEGFR-2. nih.govnih.gov These low nanomolar IC50 values indicate a strong binding affinity of these naphthamide derivatives to the VEGFR-2 enzyme.

The following table summarizes the VEGFR-2 inhibitory activities of selected naphthamide derivatives from a research study:

| Compound | VEGFR-2 IC50 (nM) |

| Naphthamide 4a | 1.6 |

| Compound 14c | 1.5 |

| Linifanib (Reference) | Not specified in the provided context |

It is important to note that while these data provide valuable insights into the potential of the naphthamide scaffold, specific kinetic data for this compound is not currently available.

Structural Basis of Enzyme Inhibition (e.g., DHFR, VEGFR-2 as potential targets)

Understanding the structural basis of enzyme inhibition is crucial for the rational design of more potent and selective inhibitors. For naphthamide derivatives, the primary target for which structural interaction data is available is VEGFR-2. Information regarding the interaction of this class of compounds with Dihydrofolate Reductase (DHFR) is not present in the reviewed scientific literature.

VEGFR-2 Inhibition:

The binding mode of naphthamide derivatives to VEGFR-2 has been investigated through molecular modeling and structure-activity relationship (SAR) studies. These studies suggest that naphthamides act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. Current time information in Bangalore, IN.

The general structure of these inhibitors often includes a core naphthamide scaffold that anchors the molecule within the active site, and various substituents that can form key interactions with specific amino acid residues. For example, hydrogen bonds are often formed between the inhibitor and residues in the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. Current time information in Bangalore, IN. In the case of some potent naphthamide inhibitors, interactions with key residues such as Cys919 in the hinge region are crucial for their inhibitory activity. Current time information in Bangalore, IN. The binding of these inhibitors stabilizes an inactive conformation of the enzyme, preventing the binding of ATP and subsequent phosphorylation events that are necessary for its function in signaling pathways.

While the precise binding mode of this compound within the VEGFR-2 active site has not been determined, it can be hypothesized that the naphthamide core would serve a similar anchoring function. The bromo and methoxy (B1213986) substituents on the naphthalene (B1677914) ring would likely influence the electronic properties and steric fit of the molecule within the binding pocket, potentially affecting its potency and selectivity.

DHFR Inhibition:

Dihydrofolate reductase (DHFR) is another important therapeutic target, particularly in cancer and infectious diseases. It plays a key role in the synthesis of nucleotides. While a search of the scientific literature was conducted, no studies were found that investigate the inhibitory activity of this compound or other naphthamide derivatives against DHFR. Therefore, the structural basis for any potential interaction with DHFR remains unknown.

Computational and Theoretical Studies of 4 Bromo 3 Methoxy 2 Naphthamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. This simplification allows for the study of larger and more complex molecules with a high degree of accuracy.

For a molecule like 4-bromo-3-methoxy-2-naphthamide, DFT calculations would be employed to optimize its three-dimensional geometry, determining the most stable arrangement of its atoms. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction sites.

Table 1: Key Reactivity Descriptors from DFT

| Descriptor | Description | Predicted Insight for this compound |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's ability to donate electrons. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Suggests the molecule's capacity to accept electrons. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Provides a measure of overall reactivity. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Higher hardness correlates with greater stability. |

| Softness (S) | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. | Higher softness suggests higher reactivity. |

| Electrophilicity Index (ω) | A global measure of a molecule's ability to act as an electrophile. | Helps in predicting reactivity in polar reactions. |

DFT studies on related naphthol and naphthalimide derivatives have successfully used these descriptors to rationalize reaction mechanisms and predict selectivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding chemical reactivity and electronic properties.

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. For this compound, the HOMO would likely be distributed across the electron-rich naphthalene (B1677914) ring system and the methoxy (B1213986) group.

LUMO: This orbital serves as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. The LUMO is often located on the electron-deficient parts of a molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

FMO analysis on similar aromatic systems has been used to explain their electronic transitions and potential for applications in materials science.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule. An MESP surface is plotted onto the molecule's electron density, with colors indicating the electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these would likely be found around the oxygen atoms of the methoxy and amide groups.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potential would be expected near the hydrogen atom of the amide group.

Green/Yellow Regions: Indicate neutral or weakly polarized areas.

MESP maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for understanding how a molecule interacts with biological receptors or other molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with other systems.

Molecular Docking for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. The goal is to find the binding mode with the lowest free energy, which is often represented by a scoring function.

In a hypothetical docking study of this compound against a protein target, the process would involve:

Preparation: Obtaining the 3D structures of both the ligand (this compound) and the receptor protein.

Docking Simulation: Placing the ligand in the binding site of the receptor and exploring various conformations and orientations.

Scoring and Analysis: Evaluating the binding affinity for each pose using a scoring function. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.

Docking studies on related naphthalimide and naphthoquinone derivatives have been instrumental in identifying potential biological targets and explaining their mechanism of action at a molecular level.

Table 2: Typical Interactions Analyzed in Molecular Docking

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O, N) and another nearby electronegative atom. | The amide and methoxy groups can act as hydrogen bond donors and acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar groups to cluster together in an aqueous environment. | The naphthalene ring system provides a large hydrophobic surface. |

| Halogen Bonding | A non-covalent interaction where an electrophilic region on a halogen atom (like Br) interacts with a nucleophilic site. | The bromine atom can act as a halogen bond donor. |

| Pi-Pi Stacking | Attractive, non-covalent interactions between aromatic rings. | The naphthalene ring can interact with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in a protein. |

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The goal is to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

For this compound, conformational flexibility would primarily arise from the rotation around the C-C bond connecting the amide group and the C-O bond of the methoxy group to the naphthalene ring. The analysis would aim to understand how steric hindrance between the bulky bromine atom, the methoxy group, and the amide group influences the preferred orientation of these substituents relative to the planar naphthalene core.

Energy minimization calculations, often performed using methods like molecular mechanics or quantum mechanics, would be used to find the geometry with the lowest energy. This process identifies the most probable three-dimensional structure of the molecule, which is essential for accurate docking studies and for understanding its physical and chemical properties.

In Silico Prediction of Academic Research Parameters

In silico methods are crucial for predicting various molecular properties, guiding experimental work and accelerating the discovery process. These predictions are based on the molecule's structure and rely on established theoretical models and algorithms.

Prediction of Reactivity and Stability Profiles

The reactivity and stability of a molecule are governed by its electronic structure. Computational methods like Density Functional Theory (DFT) can be used to calculate various descriptors that predict these properties. Key parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): This map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for chemical reactions.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of a molecule's reactivity.

Specific computational studies predicting the reactivity and stability of this compound are not found in the current body of literature. Therefore, a data table of its predicted reactivity descriptors cannot be compiled.

Non-Linear Optical Properties (NLO) Investigation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its hyperpolarizability. The key factors influencing NLO properties include:

Molecular Conjugation: Extended π-conjugated systems often lead to enhanced NLO responses.

Intramolecular Charge Transfer: The presence of electron-donating and electron-withdrawing groups can significantly increase hyperpolarizability.

Molecular Symmetry: Non-centrosymmetric molecules are required for second-order NLO effects.

While general principles suggest that the aromatic naphthyl group in this compound could contribute to NLO properties, specific theoretical calculations and investigations into its hyperpolarizability are not available.

Solvation Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent on a molecule's geometry, electronic structure, and spectroscopic properties. These studies can reveal:

Changes in Conformational Preference: The most stable conformation of a molecule can differ between the gas phase and solution.

Shifts in Spectroscopic Signals: The absorption and emission spectra of a molecule can be altered by the solvent polarity.

Influence on Reactivity: Solvation can affect the energy barriers of chemical reactions.

As with the other computational aspects, specific studies on the solvation effects on the molecular properties of this compound are not documented in the available scientific literature.

An in-depth exploration of the emerging research avenues for the chemical compound this compound reveals a landscape ripe with potential. From the synthesis of extensive compound libraries for drug discovery to its application in advanced materials, the future of this naphthamide derivative is being shaped by cutting-edge technologies and interdisciplinary approaches. This article delves into the prospective research directions that could define the next phase of its scientific journey.

Emerging Research Directions and Future Perspectives for 4 Bromo 3 Methoxy 2 Naphthamide Research

The unique structural characteristics of 4-Bromo-3-methoxy-2-naphthamide, featuring a bromine atom and methoxy (B1213986) group on a rigid naphthamide scaffold, make it a compelling candidate for further scientific investigation. Future research is poised to expand its applications beyond current knowledge, venturing into novel biological and material science domains.

Q & A

Q. How can computational modeling predict the pharmacokinetic profile of this compound derivatives?

- Tools : SwissADME or pkCSM for predicting absorption, distribution, and toxicity.

- Key Parameters : Polar surface area (PSA < 90 Ų for blood-brain barrier penetration), CYP450 enzyme inhibition (to assess drug-drug interactions).

- Validation : Compare in silico predictions with in vivo pharmacokinetic data (e.g., plasma half-life in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.